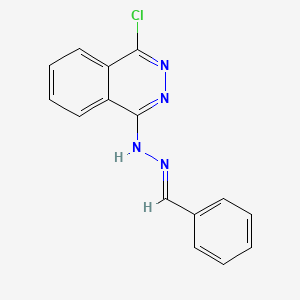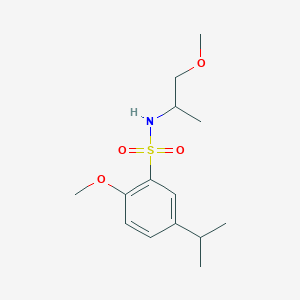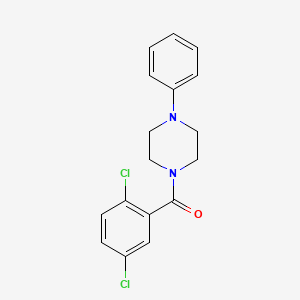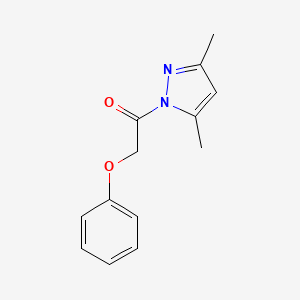
benzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H11ClN4 and a molecular weight of 282.735 g/mol . This compound is part of the hydrazone family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Benzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of benzaldehyde with 4-chloro-1-phthalazinylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Mecanismo De Acción
The mechanism of action of benzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 4-Ethoxythis compound
- 4-Methoxythis compound
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(E)-benzylideneamino]-4-chlorophthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4/c16-14-12-8-4-5-9-13(12)15(20-18-14)19-17-10-11-6-2-1-3-7-11/h1-10H,(H,19,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEDVIXMINEDLB-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)
![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)
![Methyl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)
![1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)

![2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522125.png)
![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5522140.png)

![11-(1-AZEPANYL)-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5522152.png)
![3-{[4-hydroxy-4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5522154.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5522158.png)
